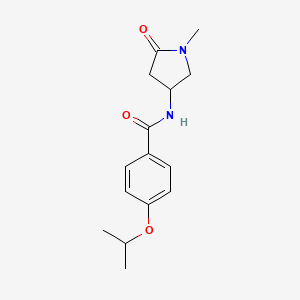

4-isopropoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

Description

4-Isopropoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a benzamide derivative characterized by:

- A benzamide core substituted with an isopropoxy group at the 4-position of the aromatic ring.

- An N-linked 1-methyl-5-oxopyrrolidin-3-yl group as the amine substituent.

This structure distinguishes it from other benzamide-based compounds, particularly in terms of substituent positioning and functional group composition. Benzamide derivatives are widely studied for their pharmacological properties, including enzyme inhibition and neuroleptic activity .

Properties

IUPAC Name |

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-10(2)20-13-6-4-11(5-7-13)15(19)16-12-8-14(18)17(3)9-12/h4-7,10,12H,8-9H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVAYTOUXWKULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-methyl-5-oxopyrrolidine to yield the desired benzamide.

Reaction Conditions: The reactions are usually carried out under anhydrous conditions with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is typically maintained at room temperature to moderate heat (20-60°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: The benzamide can undergo nucleophilic substitution reactions, particularly at the isopropoxy group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures (70-90°C).

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides with varying functional groups.

Scientific Research Applications

4-isopropoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with two classes of benzamide derivatives:

PCAF HAT Inhibitors (e.g., 2-acylamino-1-carboxyphenylbenzamides from Molecules, 2012) .

Neuroleptic Agents (e.g., amisulpride, tiapride, sulpiride) .

Table 1: Key Structural and Functional Comparisons

Critical Substituent Effects

A. Role of 2-Acylamino Groups

Compounds with 2-acylamino substituents (e.g., Compounds 8–19 in ) exhibit strong PCAF HAT inhibition (61–79%), attributed to hydrophobic interactions and enhanced binding affinity .

B. Carboxy vs. Isopropoxy Substituents

C. N-Substituent Variations

The 1-methyl-5-oxopyrrolidin-3-yl group introduces a rigid, cyclic amide structure, contrasting with:

- Linear acyl chains in PCAF inhibitors (e.g., hexanoylamino).

- Bulky alkylamine groups in neuroleptics (e.g., amisulpride’s ethylpyrrolidinylmethyl group).

This structural feature could influence conformational flexibility and target selectivity.

Pharmacological and Toxicological Considerations

- PCAF Inhibition Potential: The absence of a 2-acylamino group in the target compound may limit its PCAF HAT inhibitory activity compared to Compounds 8–19 .

- Toxicity Profile : Benzamide derivatives often exhibit low acute toxicity but may accumulate in tissues due to lipophilicity—a risk factor shared across this class .

Biological Activity

4-isopropoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H22N2O2

- SMILES Notation : CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)C(N(C)C)C

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antitumor agent and its effects on neuroleptic activity.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies have shown that benzamide derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The inhibition of HDACs leads to the reactivation of tumor suppressor genes, thereby inducing apoptosis in cancer cells .

Neuroleptic Activity

In the context of neuropharmacology, derivatives of benzamides have been evaluated for their neuroleptic effects. Compounds with similar structures have demonstrated efficacy in reducing apomorphine-induced stereotyped behavior in animal models, suggesting that they may serve as potential treatments for disorders such as schizophrenia . Specifically, modifications to the benzamide structure have been shown to enhance dopaminergic receptor affinity, which is critical for neuroleptic activity.

Case Study 1: HDAC Inhibition

A study conducted on a series of benzamide derivatives found that certain compounds exhibited potent HDAC inhibition, leading to significant antiproliferative effects on various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that the presence of an isopropoxy group was beneficial for enhancing biological activity .

Case Study 2: Neuropharmacological Evaluation

In another study focusing on neuroleptic activity, a range of benzamide derivatives were synthesized and tested for their ability to modulate dopaminergic signaling. The results demonstrated that specific substitutions on the benzamide scaffold resulted in compounds with enhanced potency compared to traditional neuroleptics like haloperidol .

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.